

Application Notes and Protocols: Swern Oxidation of N-Boc-3-hydroxymethylmorpholine

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Compound of Interest

Compound Name: *Tert-butyl 3-formylmorpholine-4-carboxylate*

Cat. No.: *B153264*

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Introduction

The Swern oxidation is a highly reliable and widely utilized method in organic synthesis for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively.[1][2] The reaction employs dimethyl sulfoxide (DMSO) as the oxidant, which is activated by an electrophile, most commonly oxalyl chloride, at low temperatures.[2][3] A hindered organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is then used to facilitate the elimination reaction that yields the carbonyl compound.[1]

A key advantage of the Swern oxidation is its exceptionally mild reaction conditions, typically conducted at -78 °C, which allows for excellent functional group tolerance and minimizes side reactions like over-oxidation of aldehydes to carboxylic acids.[2][4] This makes it particularly suitable for complex molecules and sensitive substrates, such as the N-Boc protected amino alcohol, N-Boc-3-hydroxymethylmorpholine. The resulting product, N-Boc-3-formylmorpholine, is a valuable chiral building block in medicinal chemistry and drug development.

This document provides a detailed protocol for the Swern oxidation of N-Boc-3-hydroxymethylmorpholine, along with quantitative data and a visual representation of the experimental workflow.

Reaction Scheme & Mechanism

The oxidation of N-Boc-3-hydroxymethylmorpholine to N-Boc-3-formylmorpholine proceeds as follows:

Reaction: N-Boc-3-hydroxymethylmorpholine + (COCl)₂, DMSO, Et₃N → N-Boc-3-formylmorpholine + (CH₃)₂S + CO₂ + CO + Et₃N·HCl

The mechanism involves the initial activation of DMSO with oxalyl chloride to form the electrophilic chloro(dimethyl)sulfonium chloride intermediate.^{[1][5]} The alcohol then attacks this species to form a key alkoxysulfonium salt. In the final step, the addition of a hindered base promotes an intramolecular elimination via a five-membered ring transition state to yield the desired aldehyde, dimethyl sulfide, and triethylammonium chloride.^{[1][4]}

Quantitative Data Summary

The following table summarizes the typical reagent stoichiometry and reaction parameters for a standard Swern oxidation. Yields are generally high, though they can vary based on the scale and purity of the starting material.

Component	Molar Equivalents	Typical Concentration	Purpose	Notes
N-Boc-3-hydroxymethylmorpholine	1.0	0.1 - 0.5 M in CH ₂ Cl ₂	Substrate	Must be anhydrous.
Oxalyl Chloride	1.2 - 1.5	2.0 M in CH ₂ Cl ₂	DMSO Activator	Highly corrosive and moisture-sensitive. Added first.
Dimethyl Sulfoxide (DMSO)	2.4 - 3.0	---	Oxidant	Must be anhydrous. Added to the oxalyl chloride solution.
Triethylamine (TEA) or DIPEA	5.0 - 7.0	---	Base	Promotes elimination. Added last. Using DIPEA can reduce epimerization at the α-carbon. [6]
Dichloromethane (CH ₂ Cl ₂)	---	---	Solvent	Must be anhydrous. The most common solvent for this reaction. [5]

Parameter	Condition	Notes
Temperature	-78 °C	Maintained using a dry ice/acetone bath. Crucial to prevent decomposition of the active oxidant.[7]
Reaction Time	1 - 2 hours	Total time from initial reagent addition to quench.
Expected Yield	85 - 95%	Based on analogous procedures and the general efficiency of the reaction.[8][9]

Detailed Experimental Protocol

Materials and Equipment:

- Round-bottom flask equipped with a magnetic stir bar
- Nitrogen or Argon inlet
- Addition funnel or syringes
- Low-temperature thermometer
- Dry ice/acetone bath
- N-Boc-3-hydroxymethylmorpholine
- Anhydrous dichloromethane (CH_2Cl_2)
- Oxalyl chloride
- Anhydrous dimethyl sulfoxide (DMSO)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution

- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Rotary evaporator
- Silica gel for column chromatography

Procedure:

- Reaction Setup:
 - To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N_2 or Ar), add anhydrous dichloromethane (e.g., 100 mL for a 10 mmol scale reaction).
 - Cool the flask to $-78\text{ }^\circ\text{C}$ using a dry ice/acetone bath.
 - Add oxalyl chloride (1.2 equiv) dropwise to the stirred solvent.
- Activation of DMSO:
 - In a separate dry flask, dissolve anhydrous DMSO (2.5 equiv) in a small amount of anhydrous dichloromethane.
 - Add the DMSO solution dropwise to the cooled oxalyl chloride solution via syringe or addition funnel over 10-15 minutes. Vigorous gas evolution (CO_2 and CO) will be observed.^[1]
 - Stir the resulting white suspension at $-78\text{ }^\circ\text{C}$ for an additional 15-20 minutes.
- Addition of Alcohol:
 - Dissolve N-Boc-3-hydroxymethylmorpholine (1.0 equiv) in anhydrous dichloromethane.
 - Add this solution dropwise to the reaction mixture over 15-20 minutes, ensuring the internal temperature does not rise above $-70\text{ }^\circ\text{C}$.
 - Stir the mixture at $-78\text{ }^\circ\text{C}$ for 30 minutes.

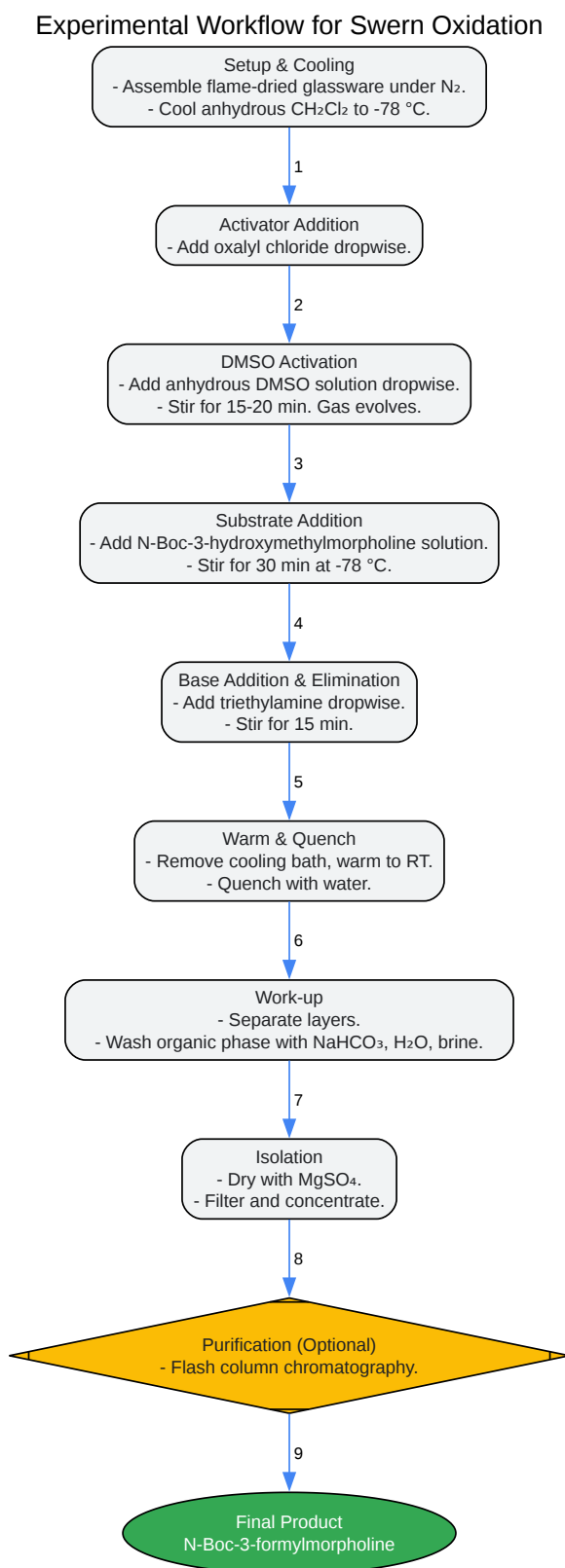
- Formation of Aldehyde:
 - Add triethylamine (5.0 equiv) dropwise to the reaction mixture over 10 minutes. The mixture will become thick.
 - After the addition is complete, stir the reaction at -78 °C for another 15 minutes.
 - Remove the cooling bath and allow the reaction to warm to room temperature over approximately 45-60 minutes.
- Work-up and Purification:
 - Quench the reaction by adding water.
 - Transfer the mixture to a separatory funnel and separate the layers.
 - Wash the organic layer sequentially with a saturated NaHCO_3 solution, water, and finally brine.
 - Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate under reduced pressure using a rotary evaporator.
 - The resulting crude aldehyde is often pure enough for subsequent steps but can be further purified by flash column chromatography on silica gel if necessary.[\[5\]](#)

Safety Precautions:

- The Swern oxidation must be performed in a well-ventilated fume hood due to the evolution of toxic carbon monoxide gas and the formation of foul-smelling dimethyl sulfide.[\[1\]](#)[\[7\]](#)
- Oxalyl chloride is highly corrosive and reacts violently with water. Handle with extreme care.
- The reaction is highly exothermic during the addition of DMSO and should be controlled by slow, dropwise addition at -78 °C.
- Used glassware can be deodorized by rinsing with a bleach (sodium hypochlorite) solution, which oxidizes the residual dimethyl sulfide.[\[1\]](#)

Visualized Experimental Workflow

The following diagram illustrates the key stages of the experimental protocol.

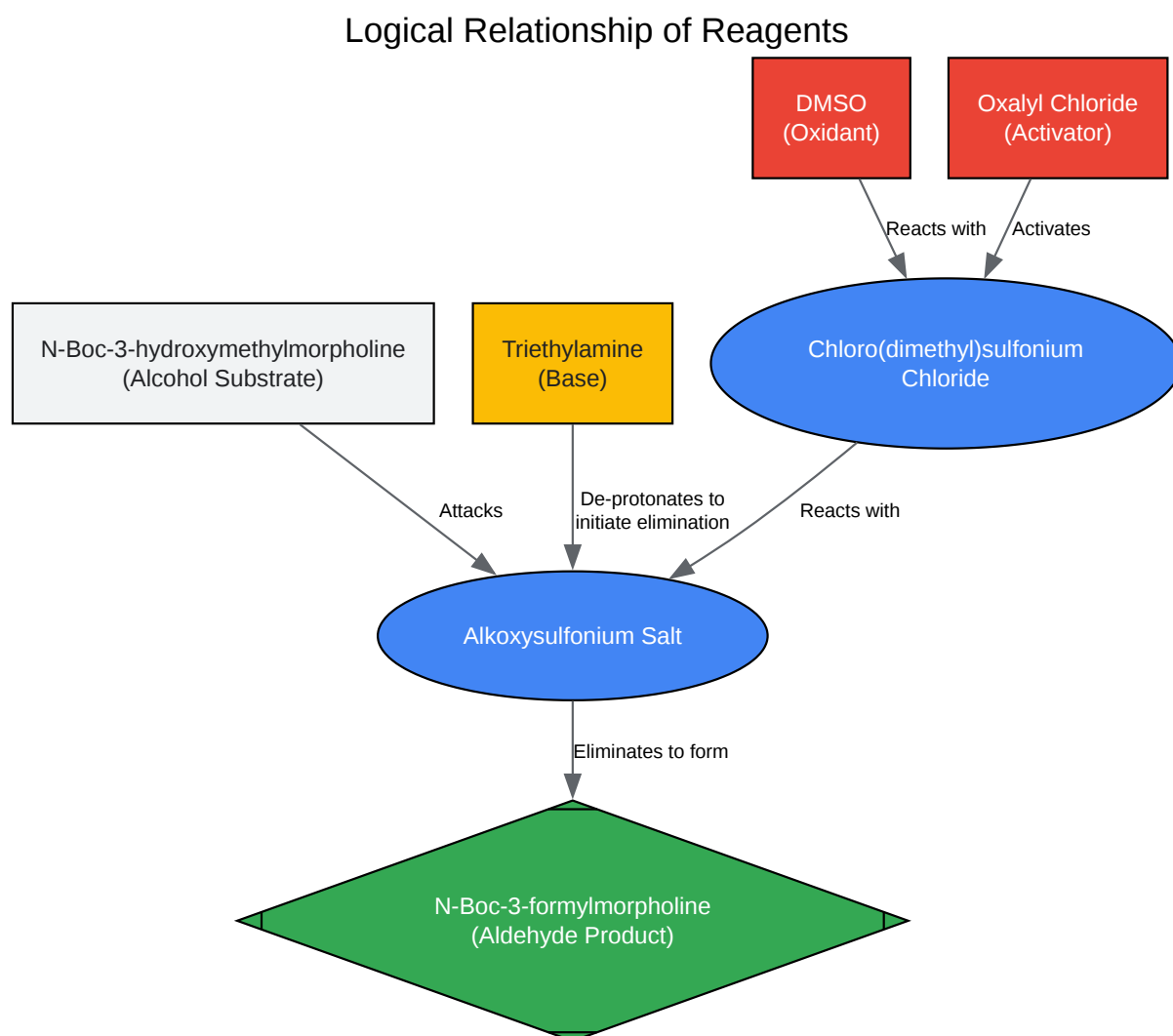


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Caption: A flowchart illustrating the sequential steps of the Swern oxidation protocol.

Logical Relationship of Reagents

The diagram below outlines the role and interaction of each key reagent in the Swern oxidation process.



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Caption: The roles and interactions of reagents in the Swern oxidation mechanism.

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